6-Bromo-2-chloroquinoline: A Comprehensive Technical Guide for Drug Discovery
6-Bromo-2-chloroquinoline: A Comprehensive Technical Guide for Drug Discovery
CAS Number: 1810-71-5
Molecular Formula: C₉H₅BrClN
Molecular Weight: 242.50 g/mol
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with 6-Bromo-2-chloroquinoline. This versatile heterocyclic compound is a key building block in the synthesis of a wide array of biologically active molecules, particularly in the realm of kinase inhibitors for targeted cancer therapy.
Chemical and Physical Properties
6-Bromo-2-chloroquinoline is a halogenated aromatic heterocyclic compound that typically appears as an off-white to pale yellow crystalline solid at room temperature.[1] It is generally stable under ambient conditions but should be stored in a cool, dry, and well-ventilated area, protected from moisture and direct sunlight.[1]
| Property | Value | References |
| Melting Point | 148-150 °C | [2][3] |
| Boiling Point (Predicted) | 325.7 ± 22.0 °C | [3] |
| Density (Predicted) | 1.673 ± 0.06 g/cm³ | [3] |
| Solubility | Soluble in Chloroform and Methanol. Sparingly soluble in water. | [1][2] |
| XLogP3 | 3.4 | [4] |
| Appearance | White to off-white to yellow or orange powder/crystal | [1][5] |
Spectral Data
The structural identity of 6-Bromo-2-chloroquinoline can be confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of 6-Bromo-2-chloroquinoline in DMSO-d₆ exhibits characteristic signals for the aromatic protons on the quinoline (B57606) ring system.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 8.02 | d, J = 8.8 Hz | 1H | H-4 | [6] |
| 7.98-7.99 | m | 1H | H-5 | [6] |
| 7.89 | d, J = 9.2 Hz | 1H | H-8 | [6] |
| 7.79-7.82 | m | 1H | H-7 | [6] |
| 7.41 | d, J = 8.4 Hz | 1H | H-3 | [6] |
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum shows distinct signals for the nine carbon atoms of the quinoline core. The chemical shifts are influenced by the electronegativity of the bromine and chlorine substituents and the nitrogen atom.
| Chemical Shift (δ) ppm | Assignment |
| ~151 | C-2 |
| ~148 | C-8a |
| ~137 | C-4 |
| ~131 | C-7 |
| ~130 | C-5 |
| ~128 | C-4a |
| ~124 | C-3 |
| ~122 | C-6 |
| ~121 | C-8 |
Mass Spectrometry
The mass spectrum of 6-Bromo-2-chloroquinoline shows a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The molecular ion peaks [M+H]⁺ are observed at m/z = 241.0 and 243.0.[6]
Infrared (IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups and bonding within the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~1600-1585 | Aromatic C=C stretch (in-ring) |
| ~1500-1400 | Aromatic C=C stretch (in-ring) |
| ~850-750 | C-Cl stretch |
| ~650-550 | C-Br stretch |
Synthesis of 6-Bromo-2-chloroquinoline
A common and effective method for the synthesis of 6-Bromo-2-chloroquinoline is the chlorination of 6-bromoquinolin-2(1H)-one using phosphorus oxychloride (POCl₃).[6]
Experimental Protocol: Synthesis from 6-Bromoquinolin-2(1H)-one
This protocol outlines the conversion of 6-bromoquinolin-2(1H)-one to 6-Bromo-2-chloroquinoline.
Materials and Reagents:
-
6-Bromoquinolin-2(1H)-one
-
Phosphoryl chloride (POCl₃)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 6-bromoquinolin-2(1H)-one (e.g., 1.0 g, 4.4 mmol, 1.0 eq.) in phosphoryl chloride (15 mL).[6]
-
Stir the mixture and heat it to 100 °C.[6]
-
Maintain the reaction at this temperature for 15 hours.[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess phosphoryl chloride by distillation under reduced pressure.[6]
-
Carefully add water to the residue. A solid will precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and dry it under vacuum to yield 6-Bromo-2-chloroquinoline.[6]
Expected Yield: Approximately 92%.[6]
Reactivity and Applications in Drug Development
The two distinct halogen atoms on the quinoline ring of 6-Bromo-2-chloroquinoline allow for selective and sequential functionalization, making it a valuable scaffold in medicinal chemistry. The bromine atom at the 6-position is more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, compared to the chlorine atom at the 2-position. This differential reactivity enables the introduction of a diverse range of substituents at the C6 position while leaving the C2-chloro group available for subsequent modifications.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of 6-Bromo-2-chloroquinoline, this reaction can be used to introduce aryl or heteroaryl groups at the 6-position.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 6-Bromo-2-chloroquinoline with phenylboronic acid.
Materials and Reagents:
-
6-Bromo-2-chloroquinoline
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a reaction vessel, add 6-Bromo-2-chloroquinoline (1.0 equivalent), phenylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and sodium carbonate (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (B1210297) and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 6-phenyl-2-chloroquinoline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction can be selectively performed at the C6-bromo position of 6-Bromo-2-chloroquinoline to introduce various amine functionalities.
This protocol describes the selective amination of the C6 position with morpholine (B109124).
Materials and Reagents:
-
6-Bromo-2-chloroquinoline
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In an oven-dried reaction tube, combine 6-Bromo-2-chloroquinoline (1.0 equivalent), Pd₂(dba)₃ (0.02 equivalents), and XPhos (0.08 equivalents).
-
Add sodium tert-butoxide (1.4 equivalents).
-
Seal the tube with a septum and purge with argon for 10 minutes.
-
Add anhydrous toluene, followed by morpholine (1.2 equivalents) via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for the designated time (monitor by TLC).
-
After completion, cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by flash chromatography to yield 4-(2-chloroquinolin-6-yl)morpholine.
Role in Targeting Signaling Pathways in Cancer
Derivatives of 6-Bromo-2-chloroquinoline have emerged as potent inhibitors of various protein kinases that are key components of signaling pathways frequently dysregulated in cancer. The quinoline scaffold can effectively mimic the purine (B94841) ring of ATP, enabling these compounds to bind to the ATP-binding site of kinases.[7] Modifications at the C2 and C6 positions, facilitated by the reactivity of 6-Bromo-2-chloroquinoline, allow for the fine-tuning of inhibitory activity and selectivity.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling network that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Quinoline-based compounds have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation. Derivatives of 6-Bromo-2-chloroquinoline have been investigated as EGFR inhibitors.
Biological Activity of 6-Bromo-2-chloroquinoline Derivatives
The following table summarizes the in vitro biological activity of representative quinoline derivatives against various cancer cell lines and enzyme targets. This data highlights the potential of the 6-Bromo-2-chloroquinoline scaffold in the development of potent therapeutic agents.
| Compound Type | Target/Cell Line | IC₅₀ (µM) | Reference |
| 4-Aminoquinoline derivative | P. falciparum (K1, CQ-resistant) | 0.0465 | |
| 4-Aminoquinoline derivative | P. falciparum (3D7, CQ-sensitive) | 0.0569 | |
| 6-Methoxy-2-arylquinoline | P-glycoprotein inhibition | 1.3-2.1 fold stronger than Verapamil | |
| Quinolinoid antimalarials | Butyrylcholinesterase (BChE) | 0.56 - 53 |
Disclaimer: The IC₅₀ values presented are from various sources and for different derivatives of the quinoline scaffold. Direct comparison may not be appropriate due to variations in experimental conditions.
Conclusion
6-Bromo-2-chloroquinoline is a highly valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery and development. Its differential reactivity at the C2 and C6 positions allows for the strategic and selective introduction of a wide range of functional groups, enabling the exploration of vast chemical space. The demonstrated efficacy of its derivatives as kinase inhibitors targeting critical cancer-related signaling pathways underscores the importance of this scaffold in modern medicinal chemistry. This guide provides a solid foundation of technical information to aid researchers in harnessing the full potential of 6-Bromo-2-chloroquinoline in their scientific endeavors.
References
- 1. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. journals.asm.org [journals.asm.org]
